molecular formula C15H17ClN2O4 B13095211 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate

1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate

Cat. No.: B13095211
M. Wt: 324.76 g/mol
InChI Key: OTSOXDCGCHATRO-UHFFFAOYSA-N
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Description

1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate is a complex organic compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a benzoimidazole core, which is a fused ring system containing both benzene and imidazole rings. The tert-butyl, methyl, and chloromethyl substituents add to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) can yield the desired benzoimidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, affecting biological pathways. The specific pathways and targets depend on the compound’s structural features and the biological system under study .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate include other benzoimidazole derivatives, such as:

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 2-(chloromethyl)benzimidazole-1,5-dicarboxylate

InChI

InChI=1S/C15H17ClN2O4/c1-15(2,3)22-14(20)18-11-6-5-9(13(19)21-4)7-10(11)17-12(18)8-16/h5-7H,8H2,1-4H3

InChI Key

OTSOXDCGCHATRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)N=C1CCl

Origin of Product

United States

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